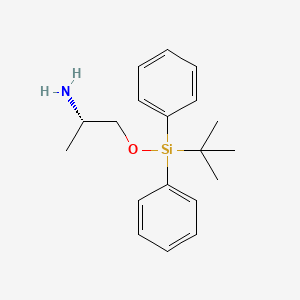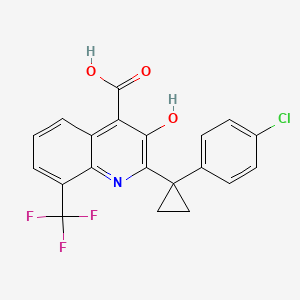
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . It has been discovered as a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular diseases .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .
Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds. The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemoselective Suzuki reaction of 3,4-dihalo-2-methylquinolines with o-bromophenylboronic acid in the presence of Pd(PPh3)4 (5 mol%) and Na2CO3 (2 equiv.) in DMF/H2O (10: 1) at 100 °C for 24 h afforded 3-(2-bromophenyl)-4-chloro-2-methylquinoline .
Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have been known to possess antimalarial activities . They form an important class of heterocyclic compounds for new drug development in the field of malaria treatment.
Anticancer Activity
Quinoline nucleus and its derivatives have shown potential in the development of anticancer drugs . They can be designed to target specific cancer cells, reducing the side effects on healthy cells.
Antibacterial Activity
Quinoline and its derivatives have been found to have antibacterial activities . They can be used in the development of new antibiotics, especially in the era of increasing antibiotic resistance.
Antifungal Activity
Quinoline compounds also exhibit antifungal properties . They can be used in the treatment of various fungal infections.
Anti-inflammatory and Analgesic Activities
Quinoline has been found to have anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of drugs for pain management and inflammation-related diseases.
Cardiovascular Activity
Quinoline compounds have shown potential in the treatment of cardiovascular diseases . They can be used in the development of drugs for heart diseases.
Central Nervous System Activity
Quinoline and its derivatives have shown potential in the treatment of central nervous system disorders . They can be used in the development of drugs for neurological diseases.
Hypoglycemic Activity
Quinoline compounds have shown potential in the treatment of diabetes . They can be used in the development of drugs for managing blood sugar levels.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3/c21-11-6-4-10(5-7-11)19(8-9-19)17-16(26)14(18(27)28)12-2-1-3-13(15(12)25-17)20(22,23)24/h1-7,26H,8-9H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACDNEQBIMTJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=C(C(=C4C=CC=C(C4=N3)C(F)(F)F)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



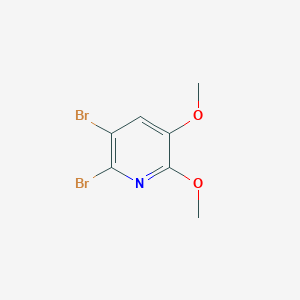
![1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone](/img/structure/B3079259.png)

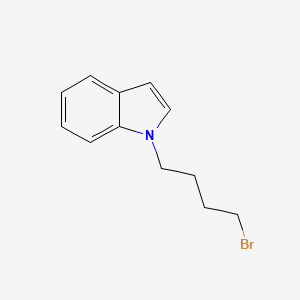
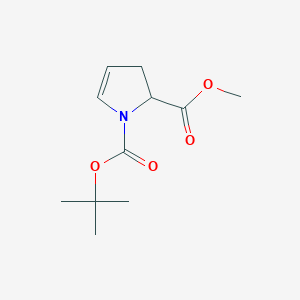
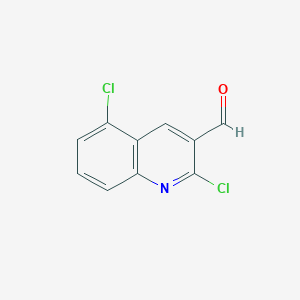
![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)
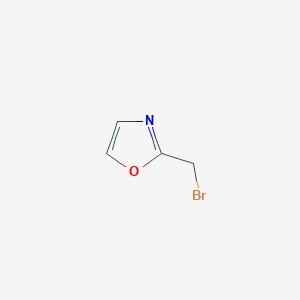
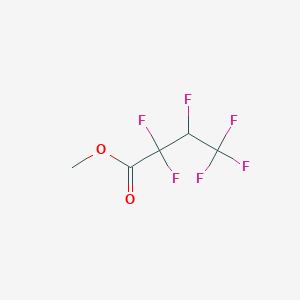
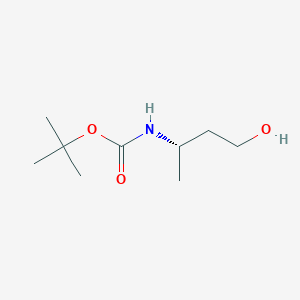

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)

